molecular formula C18H28ClNO2 B14661474 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride CAS No. 41457-02-7

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride

Cat. No.: B14661474
CAS No.: 41457-02-7
M. Wt: 325.9 g/mol
InChI Key: BOEKUITTYLPVNH-UHFFFAOYSA-N
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Description

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride is a synthetic organic compound. It belongs to the class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride typically involves multi-step organic reactions. The starting materials often include pyrrole derivatives and other organic reagents. Common synthetic routes may involve:

    Alkylation: Introduction of alkyl groups to the pyrrole ring.

    Hydroxylation: Addition of hydroxyl groups to form the ethanol moiety.

    Substitution Reactions: Incorporation of the 2-methylphenoxy group.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale organic synthesis techniques, including:

    Batch Reactors: For controlled reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to specific sites, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrole-1-ethanol derivatives: Compounds with similar structures but different substituents.

    Phenoxyalkyl derivatives: Compounds with phenoxy groups attached to alkyl chains.

Uniqueness

The uniqueness of 1H-Pyrrole-1-ethanol, 2,5-dihydro-alpha-((2-methylphenoxy)methyl)-2,2,5,5-tetramethyl-, hydrochloride lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

41457-02-7

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H

InChI Key

BOEKUITTYLPVNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C(C=CC2(C)C)(C)C)O.Cl

Origin of Product

United States

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